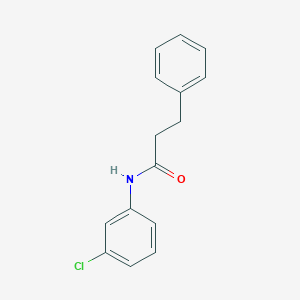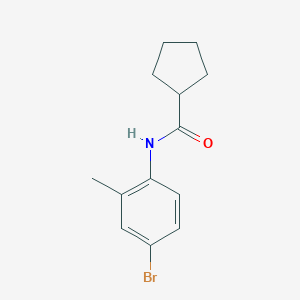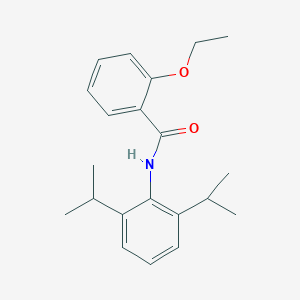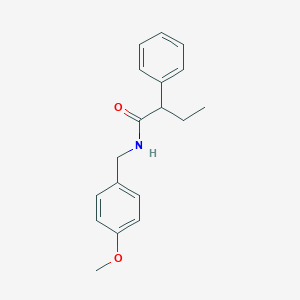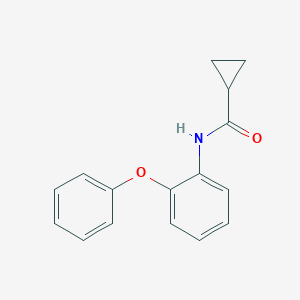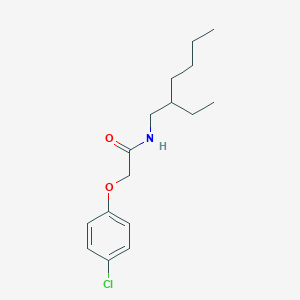
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide, also known as clofencet, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Clofencet enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
Clofencet has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Clofencet also decreases the levels of glutamate, an excitatory neurotransmitter. This suggests that 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide may have a broader effect on neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
Clofencet has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been extensively studied and has a well-established mechanism of action. However, 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may make it difficult to achieve the desired effect without producing adverse effects.
Future Directions
For the study of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide include investigating its potential use in the treatment of anxiety disorders, exploring its long-term effects on neurotransmitter systems in the brain, and developing novel analogs for use in scientific research.
Synthesis Methods
Clofencet can be synthesized through the reaction of 4-chlorophenol with 2-ethylhexylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Clofencet has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Clofencet also has potential applications in the treatment of anxiety disorders and epilepsy.
properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-5-6-13(4-2)11-18-16(19)12-20-15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) |
InChI Key |
BGOXQFZZGYNKMI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



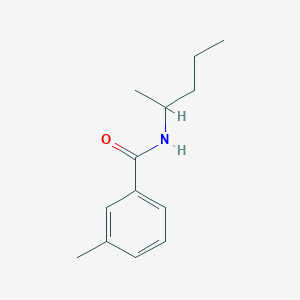


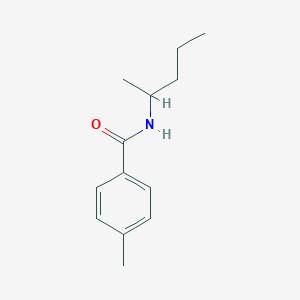
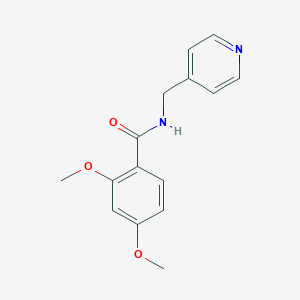

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
